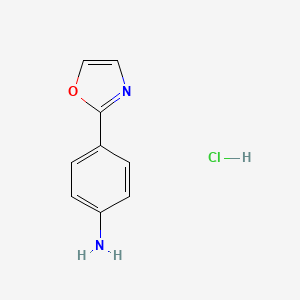

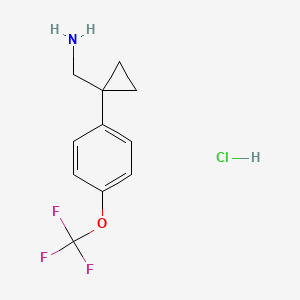

![molecular formula C11H17Cl2NO B581718 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride CAS No. 137834-82-3](/img/structure/B581718.png)

2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride

説明

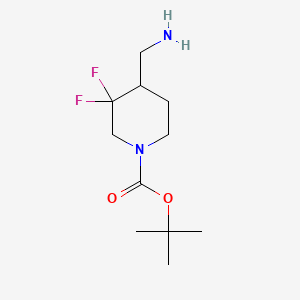

2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride is a chemical compound with the molecular formula C11H17Cl2NO . It is widely used in scientific research, with diverse applications spanning from drug synthesis to catalysis.

Molecular Structure Analysis

The molecular structure of 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride consists of a benzyl group attached to a 2-chloroethylaminoethanol moiety . The average mass of the molecule is 250.165 Da, and the monoisotopic mass is 249.068726 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride include a refractive index of 1.543, a boiling point of 153-156 °C at 12 mmHg, and a density of 1.065 g/mL at 25 °C .科学的研究の応用

Synthesis in Carbohydrate Chemistry

- 2-Amino-2-deoxy-d-mannose hydrochloride, similar in structure to 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride, has been utilized in the synthesis of N-benzyl-oxycarbonyl derivatives and further in the production of benzyl 2-(benzyl-oxycarbonyl)amino-2-deoxy-α-d-mannopyranosiduronic acid, a significant compound in carbohydrate research (Kundu et al., 1970).

Organic Synthesis and Functionalization

- In the field of organic chemistry, similar compounds are prepared from 2-chlorochromone and α-amino ketones in ethanol/triethylamine, leading to the creation of 2-N-(Acylmethyl)aminochromones. These are then used to synthesize [1]benzopyrano[2,3-b]pyrrol-4(1H)-ones, showing the versatility of such compounds in chemical synthesis (Alberola et al., 1997).

Structural Analysis in Organic Compounds

- Structural studies of compounds like 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride, which bear resemblance to 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride, help in understanding the tautomerism, protonation, and E/Z isomerism in organic chemistry. This aids in the exploration of new chemical entities and their potential applications (Holschbach et al., 2003).

Biochemical Research

- Research into biochemical pathways has utilized similar compounds for the decarboxylation of pyruvate, an essential process in metabolism. The study of these reactions provides insight into enzymatic mechanisms and potential therapeutic applications (Yount & Metzler, 1959).

Renewable Chemical Production

- The compound has been studied in the context of engineering Escherichia coli for the renewable production of benzyl alcohol, showcasing its potential in sustainable chemical manufacturing (Pugh et al., 2015).

Pharmaceutical Applications

- Research into the synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, involving compounds similar to 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride, has been conducted, indicating its relevance in pharmaceutical research and development (Bekircan & Bektaş, 2008).

Development of NIR Probes

- Studies have been conducted on the development of long-wavelength fluorescent amino acid bioconjugates using functional benzo[a]phenoxazinium chlorides, similar to 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride, for applications in bioimaging and diagnostics (Frade et al., 2007).

Environmental Chemistry

- Research into the solubility of CO2 in nonaqueous absorption systems involving 2-(2-Aminoethylamine)ethanol and benzyl alcohol indicates the potential application of similar compounds in carbon capture and environmental remediation technologies (Guo et al., 2014).

NMDA Receptor Antagonist Synthesis

- The efficient, enantioselective synthesis of NMDA 2B receptor antagonist Ro 67-8867, involving the use of compounds akin to 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride, highlights its importance in neuropharmacology and the treatment of neurological disorders (Scalone & Waldmeier, 2003).

Safety And Hazards

特性

IUPAC Name |

2-[benzyl(2-chloroethyl)amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO.ClH/c12-6-7-13(8-9-14)10-11-4-2-1-3-5-11;/h1-5,14H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCITARBGWOZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

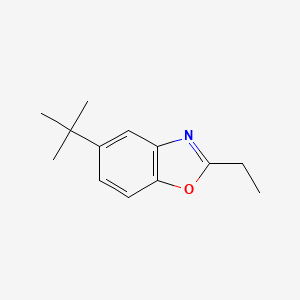

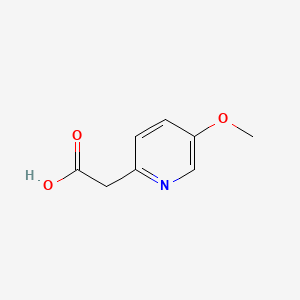

![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine](/img/structure/B581641.png)

![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)